

Introduction: The Significance of Thermochemical Data for 3-Isopropylphenol

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Compound of Interest

Compound Name: *3-Isopropylphenol*

Cat. No.: B7770334

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3-Isopropylphenol (also known as m-isopropylphenol) is an alkylphenol of significant interest in several scientific domains. It is recognized as a process impurity in the manufacturing of the widely used anesthetic, Propofol, making its characterization crucial for pharmaceutical quality control.^[1] Furthermore, its distinct physicochemical properties have led to its use in linear solvation energy relationship (LSER) studies for characterizing chromatographic stationary phases.^[1] For researchers, scientists, and drug development professionals, a deep understanding of a molecule's thermochemical properties—such as its enthalpy of formation, heat capacity, and phase transition energetics—is not merely academic. This data forms the bedrock of process safety assessments, reaction optimization, and the prediction of chemical behavior and stability.

This guide provides a comprehensive overview of the known thermochemical data for **3-isopropylphenol**. It moves beyond a simple tabulation of values to delve into the experimental and computational methodologies used for their determination. By explaining the causality behind these protocols, this document aims to provide a self-validating framework for understanding, applying, and even generating new thermochemical data for this and related phenolic compounds.

Physicochemical and Thermochemical Properties

A foundational step in any thermochemical analysis is the characterization of the compound's fundamental physical properties. These values are essential for experimental design and for providing context to the energetic data.

Table 1: Key Physicochemical and Thermochemical Properties of **3-Isopropylphenol**

Property	Value	Source(s)
Identifiers		
Molecular Formula	C ₉ H ₁₂ O	[2] [3]
Molecular Weight	136.19 g/mol	[2] [4]
CAS Number	618-45-1	[1] [3] [4]
IUPAC Name	3-propan-2-ylphenol	[2]
Physical Properties		
Appearance	Liquid at room temperature	[1] [5]
Melting Point	25 - 26 °C (298.15 - 299.15 K)	[1] [3] [4] [6]
Boiling Point	228 - 229 °C (501.15 - 502.15 K) at 760 mmHg	[1] [3] [4] [6]
Density	0.994 g/mL at 25 °C	[1] [3] [4]
Refractive Index (n ²⁰ /D)	1.526	[1] [3] [4]
Vapor Pressure	~0.05 mmHg at 25 °C (estimated)	[6]
Flash Point	104 °C (219.2 °F)	[1] [4]
Water Solubility	962 mg/L at 20 °C (experimental)	[6]
Thermochemical Data		
Molar Enthalpy of Vaporization (Δ _{vap} H)	Evaluated, specific value not readily available in cited literature	[1] [7]
Enthalpy of Formation (Δ _f H°)	Data not explicitly found; determination via combustion calorimetry is the standard approach.	

Enthalpy of Combustion (ΔcH°)	Data not explicitly found; requires experimental determination.
Enthalpy of Fusion ($\Delta fush$)	Data not explicitly found; determinable via DSC.

Note: While specific experimental values for the primary thermochemical properties of **3-isopropylphenol** are not widely published in readily accessible databases, the methodologies for their determination are well-established for phenolic compounds.

Part 1: Experimental Determination of Thermochemical Data

The acquisition of reliable thermochemical data is rooted in precise calorimetric measurements. The following sections detail the authoritative protocols for determining the key energetic properties of compounds like **3-isopropylphenol**.

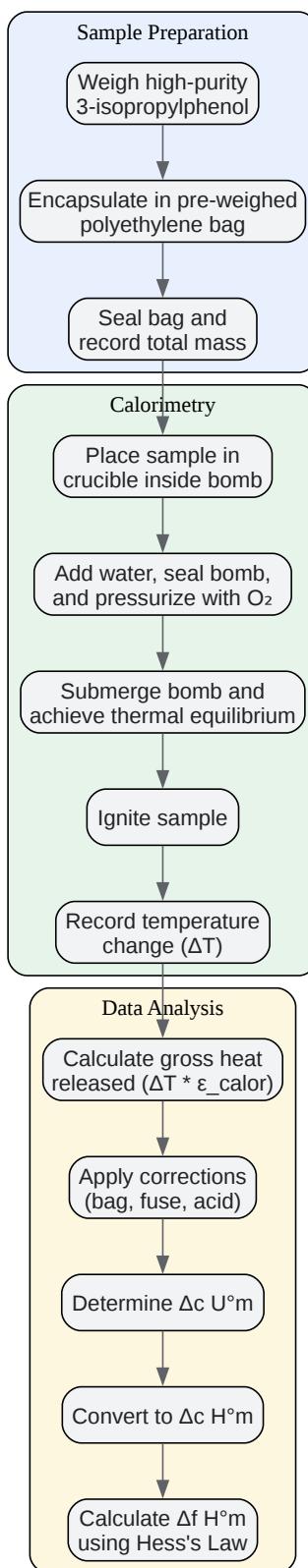
Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard molar enthalpy of formation ($\Delta fH^\circ m$) is one of the most critical thermochemical parameters. It is typically derived from the experimentally determined standard molar enthalpy of combustion ($\Delta cH^\circ m$) using Hess's Law. The primary technique for this is static bomb combustion calorimetry.^[8]

Causality and Protocol Integrity: Phenolic compounds present specific challenges in combustion calorimetry. They can be hygroscopic and are susceptible to premature oxidation.^[9] Furthermore, many, including **3-isopropylphenol** with its melting point near room temperature, have significant vapor pressures that preclude placing an open sample in the bomb.^[9] The protocol must therefore ensure a complete, well-defined combustion event. Sealing the sample in a container of known and low heat of combustion, such as a polyethylene bag, is a field-proven method to overcome these issues.^[9]

Step-by-Step Experimental Protocol: Combustion Calorimetry

- Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity **3-isopropylphenol** is weighed. Due to its low melting point and vapor pressure, the liquid sample is pipetted into a pre-weighed polyethylene bag of known mass and heat of combustion. The bag is then heat-sealed.
- Calorimeter Setup: The sealed sample is placed in a platinum crucible within the combustion bomb. A platinum or iron fuse wire is positioned to be in contact with the bag. A small, known amount of distilled water (e.g., 1.0 cm³) is added to the bomb to ensure the final state of water is liquid, as required for standard state calculations.
- Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.^[8] It is then submerged in a precisely measured volume of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited by passing a current through the fuse wire.
- Temperature Measurement: The temperature of the water surrounding the bomb is monitored with high precision (e.g., using a quartz thermometer) before, during, and after combustion until a stable final temperature is reached.
- Energy Calculation: The gross heat released (ΔU) is calculated from the observed temperature rise (ΔT) and the energy equivalent of the calorimeter system (ϵ_{calor}). The energy equivalent is determined separately by combusting a certified standard, such as benzoic acid.^[10]
- Corrections: Corrections are applied for the heat of combustion of the polyethylene bag, the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.
- Standard State Conversion: The corrected internal energy of combustion ($\Delta cU^{\circ}\text{m}$) is converted to the standard enthalpy of combustion ($\Delta cH^{\circ}\text{m}$) using the relation $\Delta H = \Delta U + \Delta nRT$, where Δn is the change in moles of gas in the combustion reaction: $\text{C}_9\text{H}_{12}\text{O}(\text{l}) + 11.5 \text{O}_2(\text{g}) \rightarrow 9 \text{CO}_2(\text{g}) + 6 \text{H}_2\text{O}(\text{l})$
- Enthalpy of Formation Calculation: The standard enthalpy of formation ($\Delta fH^{\circ}\text{m}$) is calculated using Hess's law with the known standard enthalpies of formation for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$.



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Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

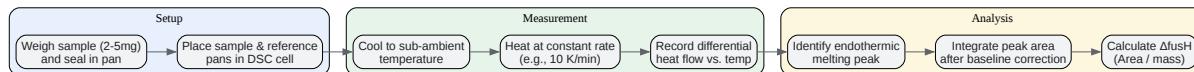
Phase Transition Enthalpies via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique for measuring the energetics of phase transitions, such as melting (fusion) and solid-solid transitions, as well as heat capacity.[\[11\]](#)[\[12\]](#)

Causality and Protocol Integrity: The integrity of a DSC measurement relies on precise calibration of both temperature and heat flow, typically using high-purity standards like indium. For quantitative analysis (enthalpy), the baseline must be stable and correctly subtracted from the transition peak. The heating rate is a critical parameter; slower rates provide better resolution but weaker signals, while faster rates can introduce thermal lag. A rate of 5-10 K/min is common for this type of analysis.

Step-by-Step Experimental Protocol: DSC for Enthalpy of Fusion

- **Sample Preparation:** A small, accurately weighed sample (2-5 mg) of **3-isopropylphenol** is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.
- **Thermal Program:** The sample is cooled to a temperature well below its expected melting point (e.g., -20 °C) and held isothermally to establish a stable baseline.
- **Heating Scan:** The sample is heated at a constant, controlled rate (e.g., 10 K/min) through its melting point to a temperature where it is fully liquid. The differential heat flow between the sample and the reference is recorded as a function of temperature.
- **Data Analysis:** The resulting plot shows an endothermic peak corresponding to the melting of **3-isopropylphenol**. The onset temperature of this peak is taken as the melting point. The area of the peak, after baseline subtraction, is integrated.
- **Enthalpy Calculation:** The enthalpy of fusion ($\Delta_{\text{fus}}H$) is calculated by dividing the integrated peak area (in mJ) by the sample mass (in mg), yielding a value in J/g, which is then converted to kJ/mol using the molar mass.



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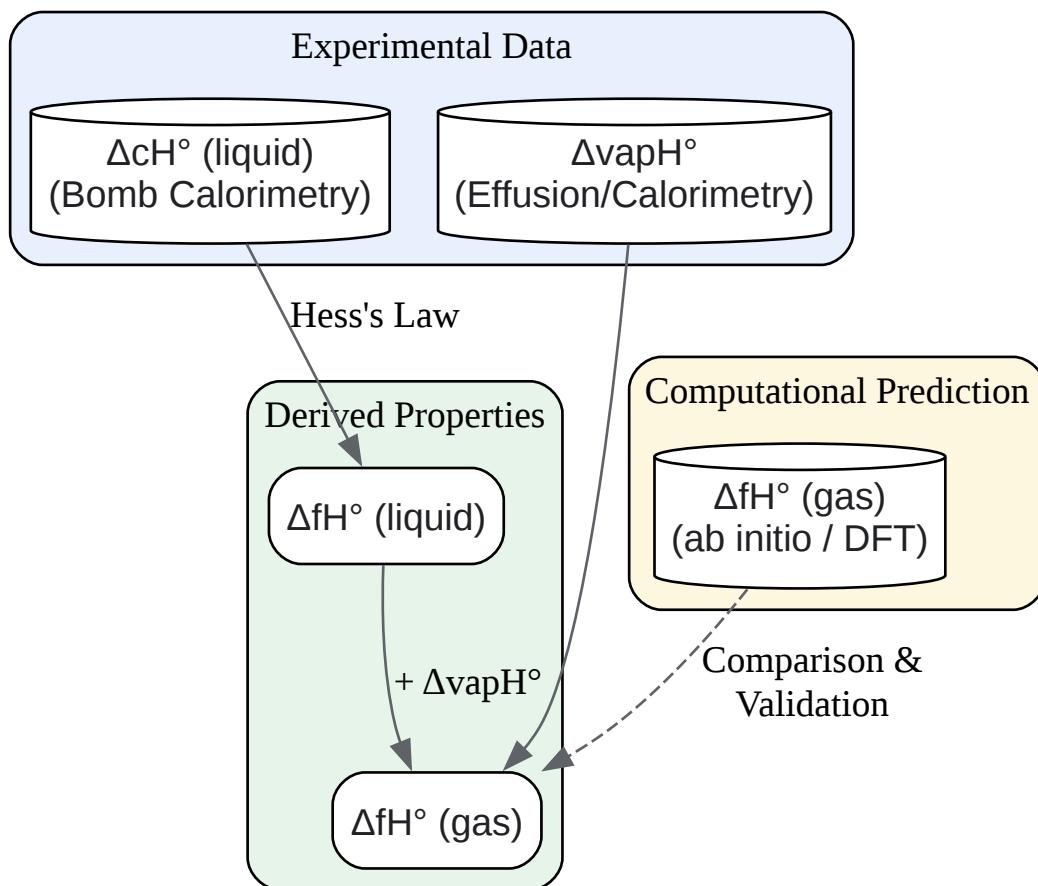
Caption: Workflow for determining enthalpy of fusion using DSC.

Part 2: Computational Thermochemistry

Where experimental data is scarce, high-level computational chemistry provides a robust alternative for estimating thermochemical properties. These methods are indispensable for predicting the energetics of isomers, reaction intermediates, and unstable species.

Methodologies and Rationale:

- **Ab initio Methods:** High-level composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS) are designed to approximate the results of exact, computationally expensive calculations.^{[8][13]} For example, the G3(MP2)//B3LYP approach involves geometry optimization at the B3LYP level of theory followed by a series of single-point energy calculations to extrapolate to a highly accurate energy.^[8] This provides reliable gas-phase enthalpies of formation.
- **Density Functional Theory (DFT):** DFT methods are widely used to study the thermochemical properties of substituted phenols.^[14] They offer a balance between computational cost and accuracy, making them suitable for calculating properties like O-H bond dissociation enthalpies (BDEs), which are critical for understanding antioxidant activity.^[15]
- **Empirical Schemes:** Methods like the Cox scheme can provide reasonable estimates of gas-phase enthalpies of formation by assuming the additivity of enthalpic increments from related, well-characterized molecules such as benzene, phenol, and diphenyl ether.^[8]

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